![molecular formula C10H11NS2 B13128739 (3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Methyl-[2,2’-bithiophen]-3-yl)methanamine: is an organic compound that belongs to the class of amines. This compound features a bithiophene core, which is a conjugated system of two thiophene rings, with a methyl group attached to one of the thiophene rings and an amine group attached to the other. The presence of both the thiophene rings and the amine group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’-Methyl-[2,2’-bithiophen]-3-yl)methanamine typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where a thiophene ring is alkylated using a methyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of (3’-Methyl-[2,2’-bithiophen]-3-yl)methanamine would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in metal-catalyzed reactions.
Biology:
Biomolecular Probes: The compound can be used to develop probes for studying biological systems.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Industry:
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (3’-Methyl-[2,2’-bithiophen]-3-yl)methanamine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The conjugated bithiophene core can facilitate interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
(2,2’-Bithiophen-3-yl)methanamine: Lacks the methyl group, which can affect its reactivity and applications.
(3’-Methyl-[2,2’-bithiophen]-5-yl)methanamine: The position of the amine group is different, leading to variations in chemical behavior.
Properties
Molecular Formula |
C10H11NS2 |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
[2-(3-methylthiophen-2-yl)thiophen-3-yl]methanamine |
InChI |
InChI=1S/C10H11NS2/c1-7-2-4-12-9(7)10-8(6-11)3-5-13-10/h2-5H,6,11H2,1H3 |
InChI Key |
QUIZHSVVSQHMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=C(C=CS2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


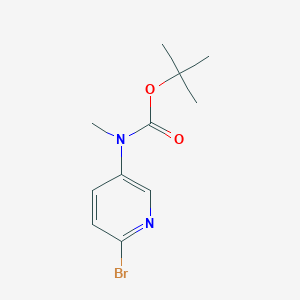
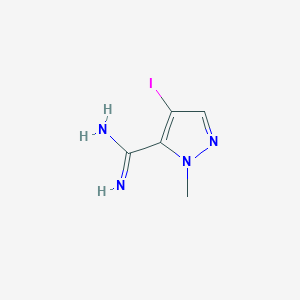

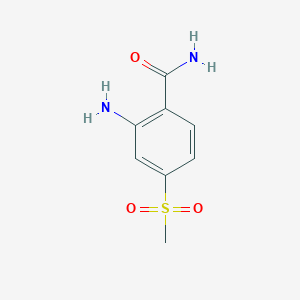
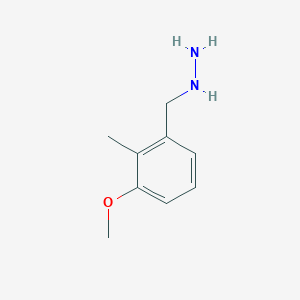
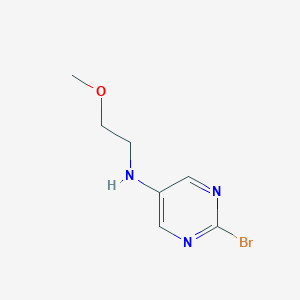

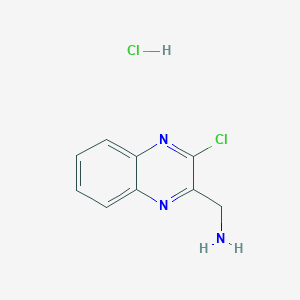
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)
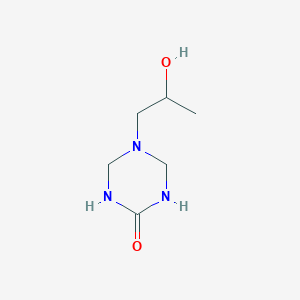



![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
